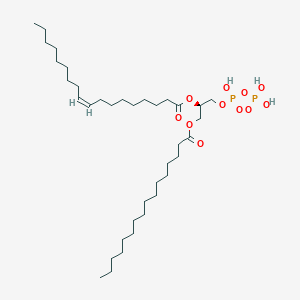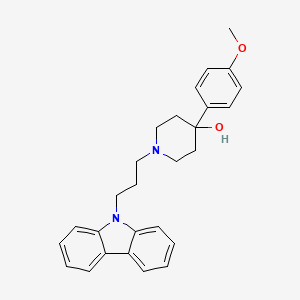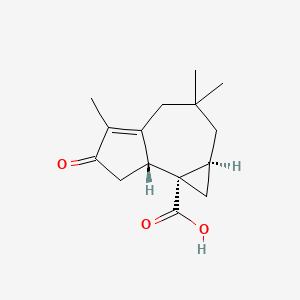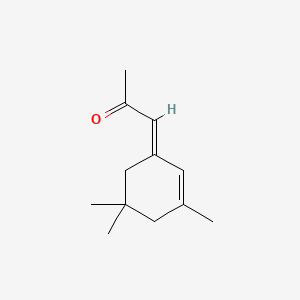
1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene is a dinitrile that is succinonitrile in which the methylene hydrogens at positions 2 and 3 are substituted by amino(phenylsulfanyl)methylidene groups. It acts as an inhibitor of MEK (mitogen activated protein kinase kinase). It has a role as a protein kinase inhibitor. It is a dinitrile, an enamine and an aryl sulfide. It derives from a hydride of a buta-1,3-diene.
Wissenschaftliche Forschungsanwendungen
Application in Bladder Cancer Research
1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene has been studied for its effects on human bladder cancer cell proliferation. Research conducted by Tang et al. (2017) explored its potential in suppressing bladder cancer cell growth. The study found that this compound, in conjunction with baicalein, can inhibit the proliferation of T24 bladder cancer cells by blocking the cell cycle in the G0~G1 phase and inducing apoptosis. These effects were attributed to the down-regulation of the MAPK signaling pathway (Tang, Chen, Yu, Tang, Li, & Xia, 2017).
Synthesis and Reactivity Studies
The synthesis and reactivity of compounds related to 1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene have been subjects of various studies. Reich et al. (1993) investigated the synthesis of 2,3-disubstituted 1,3-butadienes from organotin precursors and butadienyllithium reagents, providing insights into the synthetic versatility and potential applications of these compounds (Reich, Reich, Yelm, Holladay, & Gschneidner, 1993). Additionally, Kong and Joo (1987) explored the reaction of phenyltrimethylsilylacetylene with lithium to form related compounds, highlighting the chemical reactivity and potential for further functionalization of these materials (Kong & Joo, 1987).
Studies on Coordination Polymers
Research by Zheng et al. (2005) on novel Silver(I) coordination polymers involving bis(arylthio)ether ligands bearing a trans-2-butene backbone provides insights into the potential applications of related compounds in materials science and coordination chemistry. The study demonstrated the formation of various dimensional frameworks, which could have implications for the development of new materials (Zheng, Li, Du, Zou, & Bu, 2005).
Platelet Aggregation Studies
Mcnicol and Jackson (2003) investigated the effects of 1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene on human platelet aggregation. Their research showed that the compound, at certain concentrations, does not affect platelet aggregation, suggesting its specificity in biological interactions (Mcnicol & Jackson, 2003).
Eigenschaften
Produktname |
1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene |
|---|---|
Molekularformel |
C18H14N4S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(2Z,3Z)-2,3-bis[amino(phenylsulfanyl)methylidene]butanedinitrile |
InChI |
InChI=1S/C18H14N4S2/c19-11-15(17(21)23-13-7-3-1-4-8-13)16(12-20)18(22)24-14-9-5-2-6-10-14/h1-10H,21-22H2/b17-15+,18-16+ |
InChI-Schlüssel |
BDLRGKKVJJEYLC-YTEMWHBBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S/C(=C(/C(=C(/SC2=CC=CC=C2)\N)/C#N)\C#N)/N |
SMILES |
C1=CC=C(C=C1)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2)C#N)N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2)C#N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)


![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)


![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)



